molecular formula C11H14N4O5 B13425161 1-(p-Methoxystyryl)naphthalene

1-(p-Methoxystyryl)naphthalene

Cat. No.: B13425161
M. Wt: 282.25 g/mol
InChI Key: WJNGQIYEQLPJMN-VTFQDDHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Methoxystyryl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring system substituted with a p-methoxystyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(p-Methoxystyryl)naphthalene can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzaldehyde with naphthalene in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(p-Methoxystyryl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(p-Methoxystyryl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(p-Methoxystyryl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including:

Comparison with Similar Compounds

1-(p-Methoxystyryl)naphthalene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7?,8?,11-/m1/s1

InChI Key

WJNGQIYEQLPJMN-VTFQDDHLSA-N

Isomeric SMILES

CN1C=NC2=C(C1=O)N=CN2[C@H]3C(C([C@H](O3)CO)O)O

Canonical SMILES

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.